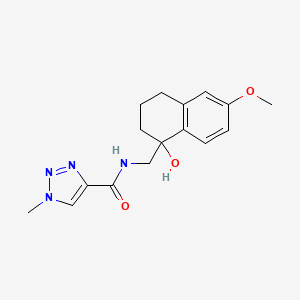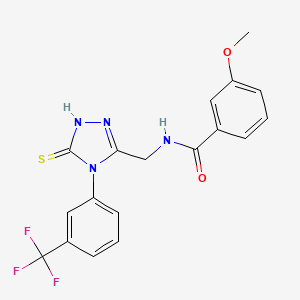![molecular formula C12H12FIO B2704577 1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287281-36-9](/img/structure/B2704577.png)
1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that features a unique bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced physicochemical properties and metabolic stability.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods often involve scalable approaches such as the use of triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane with alkyl halides .
Chemical Reactions Analysis
1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions, where the iodine atom is replaced by other halogens or functional groups.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Radical Reactions: The compound can undergo radical reactions, such as visible light-induced gem-difluoroallylation, to form highly functionalized derivatives.
Common reagents used in these reactions include alkyl halides, sodium arylsulfinates, and α-trifluoromethyl alkenes . Major products formed from these reactions include gem-difluoroallylic bicyclo[1.1.1]pentanes and other halogenated derivatives .
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings, enhancing the solubility, potency, and metabolic stability of drug candidates.
Materials Science: It is employed in the development of molecular rods, molecular rotors, and supramolecular linker units.
Chemical Biology: The compound is used in the design of FRET sensors and metal-organic frameworks.
Pharmaceutical Industry: It is incorporated into the structure of anti-inflammatory drugs and other pharmaceuticals to improve their physicochemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can enhance binding affinity and selectivity for specific biological targets. The fluorine and iodine substituents further modulate the electronic properties and reactivity of the compound, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Halo-3-substituted bicyclo[1.1.1]pentanes: These compounds share the bicyclo[1.1.1]pentane core but differ in the nature of the substituents, which can significantly impact their physicochemical properties and biological activity.
Bicyclo[1.1.1]pentane derivatives: Various derivatives with different functional groups at the bridgehead positions offer unique properties and applications in drug design and materials science.
The uniqueness of this compound lies in its specific combination of fluorine, methoxy, and iodine substituents, which provide a distinct set of electronic and steric properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIO/c1-15-10-4-8(2-3-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWOROWCULSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2704494.png)
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)
![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)
![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)
amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2704508.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)
![3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2704517.png)
